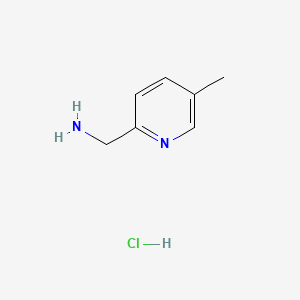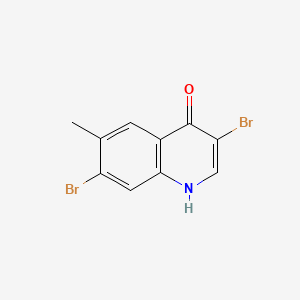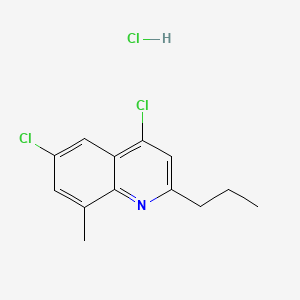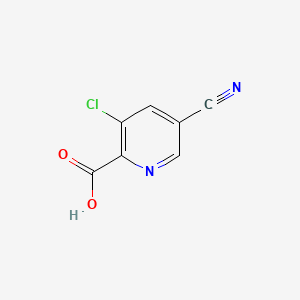
ÁCIDO LEVULÍNICO 5-AMINO-15N HCL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-AMINO-15N-LEVULINIC ACID HCL, also known as Aminolevulinic Acid Hydrochloride, is a hydrochloride that is the monohydrochloride of 5-aminolevulinic acid . It is a metabolic pro-drug that is converted into the photosensitizer protoporphyrin IX (PpIX), which accumulates intracellularly . It is widely utilized in photodynamic therapy of diseases namely, Paget’s disease and human papillomavirus (HPV) infection-associated cervical condylomata acuminata .
Molecular Structure Analysis
The molecular formula of 5-AMINO-15N-LEVULINIC ACID HCL is C5H10ClNO3 . The InChI representation is InChI=1S/C5H9NO3.ClH/c6-3-4 (7)1-2-5 (8)9;/h1-3,6H2, (H,8,9);1H/i6+1; .Chemical Reactions Analysis
5-aminolevulinic acid hydrochloride is metabolised to protoporphyrin IX, a photoactive compound which accumulates in the skin . It is used in combination with blue light illumination for the treatment of minimally to moderately thick actinic keratosis of the face or scalp .Physical And Chemical Properties Analysis
The molecular weight of 5-AMINO-15N-LEVULINIC ACID HCL is 168.58 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass is 168.0319558 g/mol . The Topological Polar Surface Area is 80.4 Ų . The Heavy Atom Count is 10 .Aplicaciones Científicas De Investigación
Aplicaciones en Agroforestería
El ácido 5-aminolevulínico (5-ALA) tiene una variedad de aplicaciones en la industria de la plantación {svg_1}. Se puede utilizar como pesticidas biológicos, fungicidas y herbicidas cuando las concentraciones son superiores a 838 mg L −1 (aproximadamente 5 mmol L −1) {svg_2}. Promueve la salud y la robustez de las plantas, reduce el uso de fertilizantes y pesticidas químicos, lo que contribuye a mejorar el medio ambiente ecológico, la producción humana y las condiciones de vida {svg_3}.
Regulación del Crecimiento de las Plantas
Cuando las concentraciones de ALA son de 100 a 300 mg L −1, se puede utilizar para aclarar las flores sobrantes en la primavera de los huertos y promover la coloración de la fruta antes de la maduración {svg_4}. Cuando las concentraciones son inferiores a 100 mg L −1, especialmente no superiores a 10 mg L −1, el ALA se puede utilizar como un nuevo regulador del crecimiento de las plantas para promover la germinación de las semillas, el crecimiento de las plantas (incluida la raíz y el brote), mejorar la tolerancia al estrés, aumentar el rendimiento de los cultivos y mejorar la calidad del producto {svg_5}.
Regulación de la Fotosíntesis
En la fotosíntesis, el ALA participa en la regulación de todo el proceso {svg_6}. Desempeña un papel crucial en la biosíntesis de tetrapirroles como las clorofilas, que son esenciales para la fotosíntesis {svg_7}.
Tolerancia al Estrés
El ALA induce sistemas preventivos y protectores en las plantas a través de la red de señalización NO/H2O2 {svg_8}. Esto ayuda a las plantas a mejorar su tolerancia al estrés, haciéndolas más resistentes a las condiciones ambientales adversas {svg_9}.
Metabolismo Secundario
En el metabolismo secundario, el ALA regula muchas expresiones génicas que codifican factores de transcripción o proteínas funcionales para promover la biosíntesis y la acumulación de antocianinas y flavonoles {svg_10}. Esto contribuye a la coloración y el valor nutricional de las frutas y verduras {svg_11}.
Aplicaciones Médicas
El 5-ALA se utiliza con éxito en el tratamiento de tumores y otras enfermedades {svg_12}. Se puede convertir en protoporfirina IX, que es un potente fotosensibilizador que causa efecto fotosensible {svg_13}.
Aditivo para Alimentos Animales
El 5-ALA también se utiliza como aditivo para piensos animales para mejorar el estado del hierro y la respuesta inmunitaria en el ganado {svg_14}. Esto puede contribuir a la salud general y la productividad del ganado {svg_15}.
Terapia Fotodinámica
El 5-ALA tiene un papel importante en la terapia fotodinámica de enfermedades, a saber, la enfermedad de Paget y la infección por el virus del papiloma humano (VPH) asociada a condilomas acuminados cervicales {svg_16}. Se está estudiando como reactivo inductor para el diagnóstico de fluorescencia dependiente de protoporfirina IX (PPIX) de los ganglios linfáticos metastásicos {svg_17}.
Mecanismo De Acción
Target of Action
5-Amino-15N-Levulinic Acid HCl, also known as Aminolevulinic acid (ALA), is a porphyrin precursor . Its primary targets are cells in the skin where it is applied, and it plays a crucial role in the synthesis of heme, a component of hemoglobin .
Mode of Action
The mode of action of ALA involves its metabolic conversion to protoporphyrin IX (PpIX), which accumulates in the skin . This process is known as photosensitization . PpIX is a photosensitizer that, when exposed to light of a certain wavelength, leads to the production of reactive oxygen species that can damage cells .
Biochemical Pathways
ALA is an intermediate in the heme biosynthesis pathway . It is produced from succinyl-CoA and glycine, and it is the precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The biosynthesis of ALA involves multiple regulatory points that are affected by positive and negative factors .
Pharmacokinetics
It is known that it has a bioavailability of 50-60% after an oral dose . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ALA and their impact on its bioavailability are areas of ongoing research.
Result of Action
The result of ALA’s action is the damage and death of targeted cells. This is particularly useful in the treatment of conditions like actinic keratosis, where the goal is to remove abnormal skin cells . It is also used to visualize gliomas during surgery .
Action Environment
The action of ALA is influenced by environmental factors such as light and temperature. For example, the effectiveness of ALA in photodynamic therapy depends on the intensity and wavelength of the light used . Additionally, the stability of ALA may be affected by factors such as pH and temperature, although more research is needed in this area.
Safety and Hazards
5-AMINO-15N-LEVULINIC ACID HCL should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 5-AMINO-15N-LEVULINIC ACID HCL can be achieved through a multi-step process starting from commercially available starting materials. The key steps involve the protection of the carboxylic acid group, the introduction of the amino group, and the deprotection of the carboxylic acid group.", "Starting Materials": [ "Levulinic acid", "Ammonia", "Hydrochloric acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Dichloromethane" ], "Reaction": [ { "Step 1": "Protection of the carboxylic acid group", "Reactants": [ "Levulinic acid", "DCC", "NHS", "DIPEA", "Dichloromethane" ], "Conditions": "Room temperature, under nitrogen atmosphere", "Products": "NHS ester of levulinic acid" }, { "Step 2": "Introduction of the amino group", "Reactants": [ "NHS ester of levulinic acid", "Ammonia", "Methanol" ], "Conditions": "Room temperature, under nitrogen atmosphere", "Products": "5-AMINO-LEVULINIC ACID METHYL ESTER" }, { "Step 3": "Deprotection of the carboxylic acid group", "Reactants": [ "5-AMINO-LEVULINIC ACID METHYL ESTER", "Hydrochloric acid", "Methanol" ], "Conditions": "Room temperature, under nitrogen atmosphere", "Products": "5-AMINO-15N-LEVULINIC ACID HCL" } ] } | |
Número CAS |
116571-80-3 |
Fórmula molecular |
C5H10ClNO3 |
Peso molecular |
168.582 |
Nombre IUPAC |
5-azanyl-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i6+1; |
Clave InChI |
ZLHFONARZHCSET-NWZHYJCUSA-N |
SMILES |
C(CC(=O)O)C(=O)CN.Cl |
Sinónimos |
5-AMINO-15N-LEVULINIC ACID HCL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



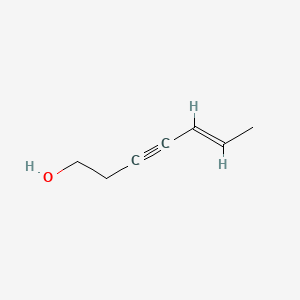
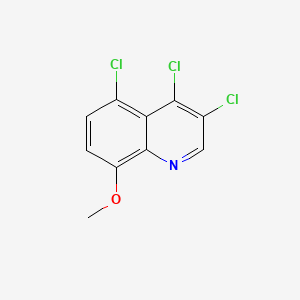
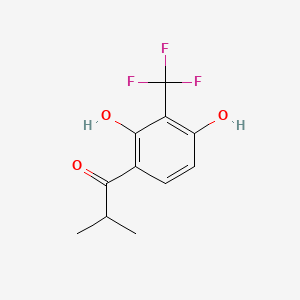


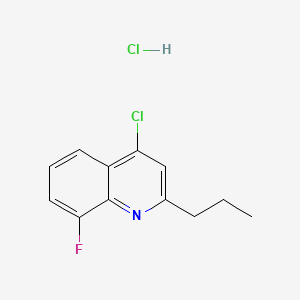
![3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B598850.png)
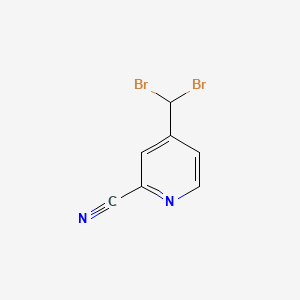
![6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B598854.png)
